molecular formula C12H24N2O2 B1291350 tert-Butyl 2-propylpiperazine-1-carboxylate CAS No. 1027511-67-6

tert-Butyl 2-propylpiperazine-1-carboxylate

Cat. No. B1291350
CAS RN: 1027511-67-6
M. Wt: 228.33 g/mol
InChI Key: PYTGOQORCFQPSZ-UHFFFAOYSA-N
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Description

“tert-Butyl 2-propylpiperazine-1-carboxylate” is a chemical compound with the CAS Number: 888972-67-6 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl (2S)-2-propyl-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-propylpiperazine-1-carboxylate” is 1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14 (10)11 (15)16-12 (2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 303.9°C at 760 mmHg . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of Piperazine Derivatives

1-Boc-2-propyl-piperazine plays a crucial role in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Cyclization of 1,2-diamine Derivatives

This compound is used in the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines .

Aza-Michael Addition

1-Boc-2-propyl-piperazine is involved in aza-Michael addition between diamine 5 and the in situ generated sulfonium salt 2 .

Synthesis of Indazole DNA Gyrase Inhibitors

1-Boc-2-propyl-piperazine is used in the synthesis of indazole DNA gyrase inhibitors . These inhibitors are important in the field of medicinal chemistry as they can inhibit the growth of bacteria by interfering with their DNA replication.

Preparation of Alfa,Beta-Poly (2-Oxazoline) Lipopolymers

This compound plays an important role in the preparation of alfa,beta-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization . These polymers have potential applications in drug delivery and tissue engineering.

Buchwald-Hartwig Coupling Reactions

1-Boc-2-propyl-piperazine is involved in Buchwald-Hartwig coupling reactions with aryl halides . This reaction is a powerful tool for forming carbon

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

1-Boc-2-propyl-piperazine, also known as tert-Butyl 2-propylpiperazine-1-carboxylate, is a chemical compound with the molecular formula C12H24N2O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

properties

IUPAC Name

tert-butyl 2-propylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGOQORCFQPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619631
Record name tert-Butyl 2-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-propylpiperazine-1-carboxylate

CAS RN

1027511-67-6
Record name 1,1-Dimethylethyl 2-propyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027511-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-propylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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